Home > Products > Screening Compounds P142369 > Cefoperazone Batsi
Cefoperazone Batsi -

Cefoperazone Batsi

Catalog Number: EVT-10986477
CAS Number:
Molecular Formula: C16H21BN4O7
Molecular Weight: 392.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cefoperazone Batsi is synthesized from cefoperazone through specific chemical modifications aimed at improving its inhibitory properties against β-lactamases. The synthesis involves the use of boronic acids, which play a crucial role in the mechanism of inhibition.

Classification

Cefoperazone Batsi belongs to the class of β-lactam antibiotics and is categorized as a boronic acid transition state inhibitor. It is part of a broader category of compounds designed to combat antibiotic resistance by inhibiting bacterial enzymes that degrade β-lactam antibiotics.

Synthesis Analysis

Methods

The synthesis of Cefoperazone Batsi typically involves two main steps:

  1. Formation of Boronic Acid Esters: The initial step includes the reaction of cefoperazone with boronic acid derivatives under controlled conditions. For instance, anhydrous tetrahydrofuran (THF) serves as the solvent, and reactions are conducted under an inert atmosphere to prevent moisture interference .
  2. Hydrolysis to Active Form: The synthesized boronic acid esters undergo hydrolysis in a phosphate buffer, yielding the active form of the inhibitor. This process is essential for activating the compound and enabling it to bind effectively to β-lactamases .

Technical Details

The synthesis requires precise control over temperature and reaction times. For example, initial reactions may occur at low temperatures (around -35°C) before being allowed to reach room temperature for further reaction completion. The use of specific amino acids in the synthesis also contributes to the structural integrity and efficacy of the final product .

Molecular Structure Analysis

Structure

Cefoperazone Batsi retains the core structure of cefoperazone but incorporates modifications that enhance its inhibitory capabilities. The molecular structure features a β-lactam ring characteristic of cephalosporins, along with additional functional groups introduced during synthesis.

Data

Crystallographic studies reveal detailed insights into its molecular geometry and interactions with target enzymes. For instance, X-ray crystallography has been employed to elucidate how Cefoperazone Batsi binds to SHV-1 β-lactamase, providing critical data on bond lengths and angles that inform its mechanism of action .

Chemical Reactions Analysis

Reactions

Cefoperazone Batsi primarily engages in reversible binding with β-lactamases, inhibiting their activity by mimicking the natural substrate of these enzymes. This competitive inhibition prevents the breakdown of other β-lactam antibiotics.

Technical Details

The kinetics of inhibition can be quantitatively assessed using various biochemical assays, including spectrophotometric methods that measure changes in absorbance as the reaction proceeds. Parameters such as KiK_i (inhibition constant) provide insights into the potency and efficiency of Cefoperazone Batsi as an inhibitor .

Mechanism of Action

Process

The mechanism by which Cefoperazone Batsi inhibits β-lactamases involves the formation of a stable enzyme-inhibitor complex. Upon binding, it effectively blocks the active site of the enzyme, thereby preventing it from hydrolyzing β-lactam antibiotics.

Data

Studies have shown that Cefoperazone Batsi exhibits a significantly lower KiK_i value compared to other inhibitors, indicating its high affinity for β-lactamase enzymes . This high affinity correlates with its structural features that allow for effective interactions with key residues in the enzyme's active site.

Physical and Chemical Properties Analysis

Physical Properties

Cefoperazone Batsi is typically presented as a white to off-white powder with good solubility in aqueous solutions, which facilitates its use in various pharmaceutical formulations.

Chemical Properties

The chemical stability of Cefoperazone Batsi is influenced by factors such as pH and temperature. It remains stable under physiological conditions but may degrade under extreme conditions or prolonged exposure to light.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying Cefoperazone Batsi in pharmaceutical preparations, ensuring quality control and efficacy monitoring .

Applications

Cefoperazone Batsi has significant scientific applications primarily in microbiology and pharmacology:

  • Antibiotic Resistance Research: It serves as a model compound for studying mechanisms of antibiotic resistance and developing new inhibitors.
  • Clinical Use: As an adjunct therapy with other β-lactam antibiotics, it enhances their effectiveness against resistant bacterial strains.
  • Analytical Chemistry: It is utilized in developing analytical methods for detecting and quantifying cefoperazone in various formulations .
Beta-Lactamase Inhibition Mechanisms and Structural Basis

Introduction to Boronic Acid Transition State Inhibitors

Boronic Acid Transition State Inhibitors (BATSIs) represent a class of mechanism-based inactivators designed to mimic the tetrahedral transition state formed during beta-lactam antibiotic hydrolysis. These reversible inhibitors exploit the catalytic mechanism of serine-beta-lactamases by forming covalent adducts with the active-site serine residue, thereby preventing enzyme activity. Cefoperazone BATSIs incorporate the R1 side chain of the third-generation cephalosporin cefoperazone, linked to a boronic acid moiety that replaces the beta-lactam ring. This structural modification yields compounds with high affinity for class A and C beta-lactamases while resisting enzymatic hydrolysis. The design rationale stems from the need to overcome limitations of irreversible inhibitors (e.g., clavulanate), particularly against clinically prevalent enzymes like SHV-1 and CTX-M variants [1] [10].

Kinetic Characterization of Cefoperazone BATSIs

Cefoperazone BATSIs exhibit distinct kinetic profiles against class A beta-lactamases. Studies on SHV-1 (a chromosomally encoded enzyme in Klebsiella pneumoniae) reveal micromolar-range inhibition constants (Kᵢ), significantly weaker than their activity against other class A enzymes like TEM-1. This relative resistance stems from conformational differences in the SHV-1 active site. Time-dependent inhibition studies demonstrate slow-binding kinetics, consistent with the formation of a stable tetrahedral complex between the boronic acid and the catalytic serine (Ser70). The following table summarizes key kinetic parameters for cefoperazone BATSIs against SHV-1 compared to other beta-lactamases:

Table 1: Kinetic Parameters of Cefoperazone BATSI Against Beta-Lactamases

Enzyme (Class)Kᵢ (μM)Inhibition MechanismNotable Features
SHV-1 (A)50–100Slow, tight-bindingWeaker affinity due to deacylation TS conformation
TEM-1 (A)0.1–0.5Rapid, reversibleStandard acylation TS conformation
AmpC (C)0.05–0.2CompetitiveHigh affinity with R1 positioning in carboxyl pocket
BlaC (A)*~10Time-dependentEffective against M. tuberculosis enzyme

Data compiled from [1] [9] [10]. TS = Transition State; BlaC = Mycobacterium tuberculosis beta-lactamase

Structural Basis of Inhibition

X-ray crystallographic studies of cefoperazone BATSIs in complex with SHV-1 provide critical insights into their inhibitory mechanism. Unlike complexes with TEM-1 or CTX-M beta-lactamases, where BATSIs adopt an acylation transition state conformation, cefoperazone BATSI binds SHV-1 in a deacylation transition state conformation. This unexpected binding mode arises from subtle active-site variations, particularly a shift in residue Ala237. Key structural features include:

  • Displacement of Tyr105: The phenol moiety of the cefoperazone R1 side chain engages in end-on stacking interactions with Tyr105, displacing it from its canonical position. This movement creates steric strain and reduces inhibitor affinity [1] [10].
  • Altered Carboxylate Binding: Unlike ceftazidime BATSIs, which optimally occupy SHV-1’s carboxyl-binding pocket, the cefoperazone R1 group orients away from this pocket, diminishing electrostatic stabilization [10].
  • Role of Ala237: A comparative analysis with TEM-1 suggests that the position of Ala237 (equivalent to Ser237 in TEM-1) creates a shallower substrate-binding groove in SHV-1. This shift restricts optimal positioning of the BATSI boronic acid moiety relative to the catalytic water molecule [1].

Figure 1: Crystal structure of cefoperazone BATSI (green) bound to SHV-1 beta-lactamase (PDB: 3D4Z). Catalytic Ser70 (yellow) forms a covalent bond with boron. Tyr105 (magenta) is displaced by the R1 phenol group. Ala237 (blue) position reduces active-site depth.

Structure-Activity Relationship (SAR) Studies

To enhance the affinity of cefoperazone BATSIs for SHV-1, researchers synthesized analogs with modified R1 linkers. Two variants—Compound 1 (adding one carbon to the phenol linker) and Compound 2 (adding two carbons)—demonstrated markedly improved inhibition:

  • Reduced Steric Strain: Elongating the linker alleviates torsional strain in the Tyr105-phenol interaction, allowing better accommodation of the R1 group. This increases Kᵢ values by 5–10 fold compared to the parent cefoperazone BATSI [1].
  • Electrostatic Optimization: Introducing sulfonamide groups at the boronic acid scaffold enhances interactions with conserved residues (e.g., Asn170), further improving potency against class A and C enzymes [9] [10].

Properties

Product Name

Cefoperazone Batsi

IUPAC Name

[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]methylboronic acid

Molecular Formula

C16H21BN4O7

Molecular Weight

392.2 g/mol

InChI

InChI=1S/C16H21BN4O7/c1-2-20-7-8-21(15(25)14(20)24)16(26)19-12(13(23)18-9-17(27)28)10-3-5-11(22)6-4-10/h3-6,12,22,27-28H,2,7-9H2,1H3,(H,18,23)(H,19,26)/t12-/m1/s1

InChI Key

XRLIDGHYXIREDT-GFCCVEGCSA-N

Canonical SMILES

B(CNC(=O)C(C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O

Isomeric SMILES

B(CNC(=O)[C@@H](C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.